![molecular formula C17H19F3N4O4S B2474061 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1448047-00-4](/img/structure/B2474061.png)
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19F3N4O4S and its molecular weight is 432.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Several studies focus on the synthesis of novel derivatives bearing the benzenesulfonamide moiety, investigating their potential as therapeutic agents. For example, Ghorab et al. (2017) synthesized a series of novel compounds inspired by second-line antituberculosis pro-drugs, revealing that certain derivatives exerted high activity against Mycobacterium tuberculosis (Ghorab et al., 2017). Another study by Lolak et al. (2020) explored sulfonamides incorporating 1,3,5-triazine moieties, which showed moderate antioxidant activity and significant inhibitory potency against enzymes associated with Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Spectroscopic and Molecular Structure Investigation
Comprehensive studies have been conducted on the molecular structure and spectroscopic characteristics of sulfamethazine derivatives. Mansour and Ghani (2013) carried out a detailed structural analysis of a sulfamethazine Schiff-base, employing various spectroscopic techniques and quantum chemical calculations (Mansour & Ghani, 2013).
Antimicrobial and Antituberculosis Activity
Research on derivatives of benzenesulfonamide also includes the synthesis and antimicrobial evaluation of compounds with potential antimicrobial properties. Hassan et al. (2009) synthesized novel pyrrolo[2,3-d]pyrimidine and triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety, some of which showed promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Carbonic Anhydrase Inhibitors
The development of ureido benzenesulfonamides incorporating triazine moieties as inhibitors of carbonic anhydrase isoforms relevant to diseases such as glaucoma, epilepsy, obesity, and cancer has been a significant area of research. Lolak et al. (2019) reported the synthesis of compounds that showed high activity and selectivity towards certain carbonic anhydrase isoforms, highlighting their potential in medicinal chemistry (Lolak et al., 2019).
properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-11-15(12(2)22-16(21-11)24-7-9-27-10-8-24)23-29(25,26)14-5-3-13(4-6-14)28-17(18,19)20/h3-6,23H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWTZJCMMHAFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide |
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